

Structural Elucidation of Cyclobutanesulfonyl Chloride: A Mass Spectrometric Guide

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Compound of Interest

Compound Name: Cyclobutanesulfonyl chloride

CAS No.: 338453-16-0

Cat. No.: B1358737

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Executive Summary

Cyclobutanesulfonyl chloride (CBSC, CAS 338453-16-0) is a critical reagent in medicinal chemistry, particularly for introducing the cyclobutane motif into sulfonamide scaffolds. However, its mass spectrometric analysis presents a dual challenge: thermal instability and ring strain.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) often yields misleading data due to the thermal extrusion of sulfur dioxide (

) prior to ionization, mimicking cyclobutyl chloride. This guide provides a definitive structural elucidation workflow, distinguishing between thermal artifacts and genuine electron ionization (EI) fragmentation pathways.

Chemical Identity & Isotopic Signature[1]

Before analyzing the fragmentation, the analyst must establish the baseline isotopic envelope. CBSC contains a single chlorine atom and a sulfur atom, creating a distinct signature.

- Formula:
- Molecular Weight: 154.61 g/mol

- Monoisotopic Mass: 153.98 Da (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

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Isotopic Abundance Table

Ion Identity	m/z	Relative Height	Origin
M+	154	100% (Normalized)	
M+1	155	~5.2%	contribution
M+2	156	~36-37%	(3:1 ratio) + (4.4%)

“

Critical Check: If your spectrum lacks the M+2 peak at ~33% intensity of the base peak, the chlorine has been lost or the compound is misidentified.

Instrumentation Strategy: The "Cold" Protocol

The Trap: Injecting CBSC into a standard split/splitless inlet at 250°C causes the following thermal decomposition before the molecule reaches the MS source:

To validate the structure, you must use a Self-Validating Protocol:

Method A: Low-Temperature GC-MS (EI)

- Inlet: Programmable Temperature Vaporizer (PTV) or On-Column.
- Temperature: Start at 40°C, ramp at 10°C/min.
- Source: Electron Ionization (70 eV).

- Validation: Look for the molecular ion (m/z 154). If only m/z 90/92 (Cyclobutyl-Cl) and 64 (m/z 64) are present, thermal degradation occurred.

Method B: Derivatization (LC-MS or GC-MS)

React CBSC with a secondary amine (e.g., morpholine) to form a stable sulfonamide. This confirms the intact

group.

Fragmentation Mechanics (Electron Ionization)

When the intact molecular ion (m/z 154)

is successfully generated, it undergoes fragmentation driven by two forces: radical localization on the sulfur/oxygen and relief of cyclobutane ring strain (~26 kcal/mol).

Pathway A: Sulfonyl Cleavage (The Dominant Route)

The weakest bond in the radical cation is the

bond.

- α -Cleavage (Loss of Cl \cdot): Yields the sulfonyl cation m/z 100.
- Extrusion: The resulting ion is unstable and ejects neutral ethylene to form the cyclobutyl cation (m/z 64).

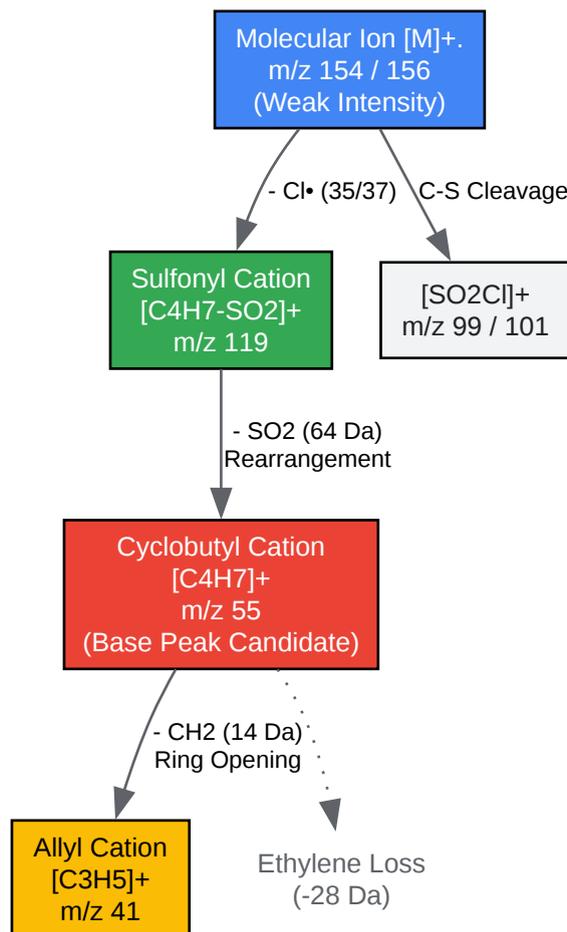
Pathway B: Ring Disintegration

The cyclobutane ring is highly prone to losing ethylene (m/z 28 Da)

via a retro-[2+2] type mechanism, even within the sulfonyl framework.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation.



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Figure 1: Mechanistic fragmentation tree for **Cyclobutanesulfonyl Chloride** (EI, 70eV).

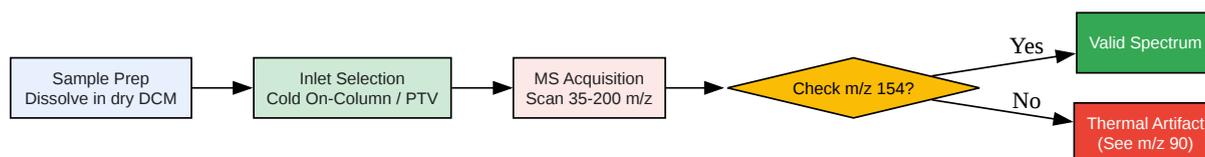
Diagnostic Ion Table

Use this table to interpret the mass spectrum. Note that relative intensities vary by instrument tuning.

m/z (Nominal)	Ion Composition	Structure Classification	Diagnostic Value
154 / 156		Parent Ion	Critical. Confirms intact reagent. Ratio 3:1.
119		Sulfonyl Cation	Intermediate. Often transient; quickly loses .
99 / 101		Inorganic Fragment	High. Confirms presence of sulfonyl chloride group.[1][2]
90 / 92		Thermal Artifact	Warning. If this is the highest mass, thermal degradation occurred.
64		Sulfur Dioxide	High. Common in all sulfonyl chlorides.
55		Cyclobutyl Cation	Base Peak. Characteristic of cyclobutane derivatives.
53		Butadienyl Cation	Result of dehydrogenation of m/z 55.
41		Allyl Cation	Ring opening product.
27		Vinyl Cation	Terminal fragmentation.

Experimental Workflow: Sample Preparation

To ensure data integrity, follow this specific preparation workflow designed to minimize hydrolysis and thermal stress.



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Figure 2: Analytical workflow for labile sulfonyl chlorides.

Protocol Steps:

- Solvent: Use anhydrous Dichloromethane (DCM). Avoid alcohols (forms esters) or water (hydrolysis to sulfonic acid).
- Concentration: 100 ppm is sufficient; high concentrations increase source contamination.
- Inlet: Set PTV inlet to 40°C. Inject. Ramp to 200°C after injection to volatilize.
- Analysis: If

154 is absent, lower the final ramp temperature or switch to APCI (Atmospheric Pressure Chemical Ionization) in negative mode (detecting adducts).

References

- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Fragmentation of Sulfonyl Chlorides. NIST Chemistry WebBook, SRD 69. [[Link](#)]
- PubChem. Compound Summary: **Cyclobutanesulfonyl Chloride** (CID 22636930). National Library of Medicine. [[Link](#)]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

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